Pentanedioic acid, 3-ethyl-3-methyl-, bis(1-methylpropyl) ester
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Overview
Description
3-Ethyl-3-methylpentanedioic acid bis(1-methylpropyl) ester is an organic compound with the molecular formula C16H30O4 and a molecular weight of 286.41 g/mol . It is a diester derivative of pentanedioic acid, characterized by the presence of ethyl and methyl groups on the pentanedioic acid backbone, and two 1-methylpropyl ester groups.
Preparation Methods
The synthesis of 3-Ethyl-3-methylpentanedioic acid bis(1-methylpropyl) ester typically involves esterification reactions. One common method is the reaction of 3-ethyl-3-methylpentanedioic acid with 1-methylpropanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to drive the esterification to completion. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-Ethyl-3-methylpentanedioic acid bis(1-methylpropyl) ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield 3-ethyl-3-methylpentanedioic acid and 1-methylpropanol.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives depending on the nucleophile used
Scientific Research Applications
3-Ethyl-3-methylpentanedioic acid bis(1-methylpropyl) ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into its potential pharmacological properties and its use as a building block for drug development.
Industry: It is used in the production of plasticizers, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Ethyl-3-methylpentanedioic acid bis(1-methylpropyl) ester depends on the specific application. In hydrolysis reactions, the ester bonds are cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. In oxidation reactions, the compound undergoes electron transfer processes that result in the formation of oxidized products. The molecular targets and pathways involved vary depending on the specific reaction and conditions .
Comparison with Similar Compounds
3-Ethyl-3-methylpentanedioic acid bis(1-methylpropyl) ester can be compared with other similar compounds such as:
3-Methylpentanedioic acid bis(1-methylpropyl) ester: This compound lacks the ethyl group present in 3-Ethyl-3-methylpentanedioic acid bis(1-methylpropyl) ester, which can affect its reactivity and physical properties.
3-Ethyl-3-methylpentanedioic acid bis(2-methylpropyl) ester: This compound has a different ester group, which can influence its chemical behavior and applications.
3-Ethyl-3-methylpentanedioic acid bis(1-ethylpropyl) ester: The presence of an ethyl group instead of a methyl group in the ester moiety can lead to variations in its reactivity and use in different industrial applications.
Properties
Molecular Formula |
C16H30O4 |
---|---|
Molecular Weight |
286.41 g/mol |
IUPAC Name |
dibutan-2-yl 3-ethyl-3-methylpentanedioate |
InChI |
InChI=1S/C16H30O4/c1-7-12(4)19-14(17)10-16(6,9-3)11-15(18)20-13(5)8-2/h12-13H,7-11H2,1-6H3 |
InChI Key |
NQBKJWNKHYLRNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)CC(C)(CC)CC(=O)OC(C)CC |
Origin of Product |
United States |
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